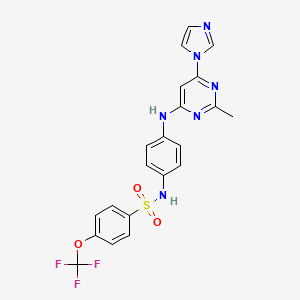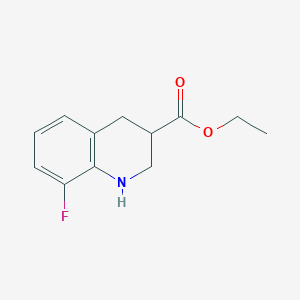
N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a unique chemical compound known for its complex structure and wide range of applications in scientific research. This compound belongs to the class of oxalamides and features a cycloheptyl group, a phenylsulfonyl-substituted oxazinan ring, and an oxalamide backbone. Its distinct chemical structure lends itself to various chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves a multi-step reaction sequence. The starting materials include cycloheptylamine, phenylsulfonyl oxazinan, and oxalyl chloride. The general synthetic route involves:
Step 1 Synthesis of the oxazinan derivative: - The 1,3-oxazinan-2-yl compound is synthesized by the reaction of an amine with an aldehyde or ketone in the presence of a catalyst.
Step 2 Introduction of the phenylsulfonyl group: - The oxazinan intermediate is then reacted with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl substituent.
Step 3 Coupling with cycloheptylamine: - The phenylsulfonyl-substituted oxazinan is then coupled with cycloheptylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to form the desired product.
Step 4 Oxalamide formation:
Industrial Production Methods
Industrial production of this compound might involve optimizing the reaction conditions, such as temperature, pressure, and solvent selection, to enhance yield and purity. Batch or continuous flow synthesis methods could be utilized to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: : The phenylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: : The oxalamide backbone may undergo reduction under specific conditions to form amines.
Substitution: : The compound can participate in nucleophilic substitution reactions at the oxazinan ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: : Hydrogen gas or lithium aluminium hydride can be employed.
Substitution: : Nucleophiles like alkoxides or thiolates are typically used in these reactions.
Major Products
Oxidation produces sulfonic acids and other oxidized derivatives.
Reduction yields primary or secondary amines.
Substitution reactions generate various substituted oxalamides.
Wissenschaftliche Forschungsanwendungen
N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide finds applications in:
Chemistry: : As a precursor in the synthesis of more complex molecules.
Biology: : For probing enzyme mechanisms and as a ligand in studying protein interactions.
Medicine: : Potential therapeutic agent in drug discovery for its activity on molecular targets.
Industry: : Used in materials science for its unique chemical properties.
Wirkmechanismus
The mechanism by which N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects is through its interaction with specific molecular targets. The oxazinan ring can bind to enzyme active sites or receptor proteins, influencing their activity. This binding may affect various signaling pathways, leading to the compound's observed effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other oxalamides, N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide stands out due to the presence of the cycloheptyl group and the phenylsulfonyl-substituted oxazinan ring. Similar compounds might include:
N1-cyclohexyl-N2-(1,3-oxazinan-2-yl)oxalamide
N1-cyclopentyl-N2-(1,3-oxazinan-2-yl)oxalamide
Each of these compounds, while structurally related, offers distinct properties and reactivities, making this compound unique in its applications and chemical behavior.
Eigenschaften
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c24-19(20(25)22-16-9-4-1-2-5-10-16)21-15-18-23(13-8-14-28-18)29(26,27)17-11-6-3-7-12-17/h3,6-7,11-12,16,18H,1-2,4-5,8-10,13-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHUFGZXOCPVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2956226.png)

![N-[(2-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2956229.png)
![6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2956231.png)
![methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2956232.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2956237.png)
![3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B2956238.png)

![3,4-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2956241.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2956245.png)
![7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2956247.png)
